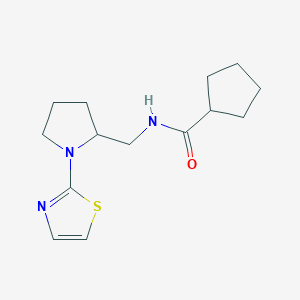

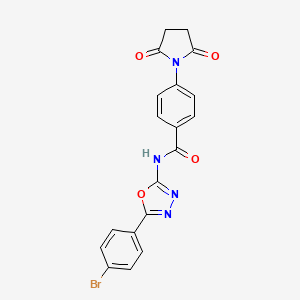

![molecular formula C16H19NOS B2971423 3-Cyclopropylidene-8-(4-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 2175979-04-9](/img/structure/B2971423.png)

3-Cyclopropylidene-8-(4-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bicyclo[3.2.1]octane is a basic framework found in many biologically active natural compounds . Molecules with trans-fused bicyclo[3.3.0]octane ring systems, which are similar to the structure you mentioned, are very difficult to synthesize due to high strain energy .

Synthesis Analysis

The synthesis of similar compounds often involves key features such as an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening . A regio and diastereoselective strategy has been developed for the synthesis of complex bicyclo[3.2.1]octane scaffolds from the reaction of readily accessible vinylogous carbonates with N-substituted hydroxylamine hydrochlorides via intramolecular 1,3-dipolar nitrone cycloaddition reaction .Molecular Structure Analysis

The geometric structure calculations of similar compounds were performed at B3LYP/6-311G(d,p), B3P86/6-311G(d,p), B3LYP/6-31G(d), and B3PW91/6-31G(d,p) levels .Chemical Reactions Analysis

The sequence used for the transformation of similar compounds involves key features such as an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .Physical And Chemical Properties Analysis

The electrostatic potential analysis, heats of formation, densities, heats of sublimation, detonation performances of similar compounds were calculated by reasonable calculation methods to evaluate their comprehensive properties and establish the relationship between structure and performance .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research has focused on the synthesis of analogues to the compound , utilizing methodologies that involve amide activation and cyclization processes. For instance, 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) and its 3-substituted versions were synthesized from pyroglutamic acid, showcasing the versatility of these structures in generating analogues with potential receptor affinities (Singh et al., 2007).

Cycloaddition Reactions

Cycloaddition reactions play a crucial role in the synthesis of bicyclic structures similar to the compound of interest. Studies have demonstrated the regio- and stereochemistry involved in such reactions, providing insights into the synthesis pathways for these complex molecules (Taniguchi et al., 1978).

Conformational and Pharmacological Studies

The synthesis and study of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and their N-endo-methyl quaternary derivatives have provided valuable information on the conformational behavior and potential pharmacological applications of these compounds. These studies offer insights into the structural preferences and activity profiles of related bicyclic structures (Izquierdo et al., 1991).

Mass Spectral Fragmentation

Mass spectral studies on similar bicyclic compounds, such as (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes, have revealed detailed fragmentation patterns, providing insights into the structural stability and breakdown mechanisms of these complex molecules (Xu & Zuo, 2003).

Catalyzed Cycloaddition Reactions

Recent advancements in catalyzed cycloaddition reactions have enabled the synthesis of imine-functionalized cyclopentanes and pyrrolidine derivatives, showcasing the potential of these methodologies in creating structurally diverse and complex bicyclic frameworks with significant synthetic value (Verma & Banerjee, 2017).

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 3-Cyclopropylidene-8-(4-methylthiophene-2-carbonyl)-8-azabicyclo[32It’s worth noting that thiophene derivatives, which this compound is a part of, have been known to exhibit a variety of biological effects . For instance, suprofen, a 2-substituted thiophene, is a nonsteroidal anti-inflammatory drug, and articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic .

Mode of Action

The exact mode of action of 3-Cyclopropylidene-8-(4-methylthiophene-2-carbonyl)-8-azabicyclo[32The synthesis of similar compounds involves gold-catalyzed tandem 1,3-acyloxy migration/ferrier rearrangement . The resultant compounds could then undergo interrupted Nazarov cyclization .

Biochemical Pathways

The specific biochemical pathways affected by 3-Cyclopropylidene-8-(4-methylthiophene-2-carbonyl)-8-azabicyclo[32Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Result of Action

The molecular and cellular effects of 3-Cyclopropylidene-8-(4-methylthiophene-2-carbonyl)-8-azabicyclo[32Thiophene derivatives are known to exhibit a variety of pharmacological properties .

Propriétés

IUPAC Name |

(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-(4-methylthiophen-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NOS/c1-10-6-15(19-9-10)16(18)17-13-4-5-14(17)8-12(7-13)11-2-3-11/h6,9,13-14H,2-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGACDSKMJCDJCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2C3CCC2CC(=C4CC4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]butanoic acid](/img/structure/B2971341.png)

![Ethyl 9-chloro-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2971342.png)

![8-methoxy-3-(2-methoxyethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2971344.png)

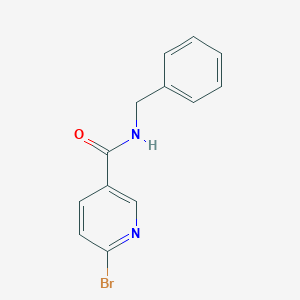

![1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-3-amine](/img/structure/B2971347.png)

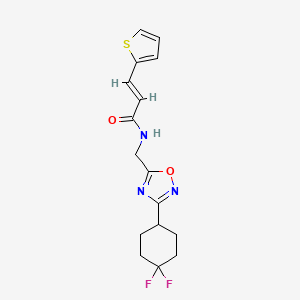

![(E)-2-(6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-3-(4-ethoxyphenyl)prop-2-enenitrile](/img/structure/B2971351.png)

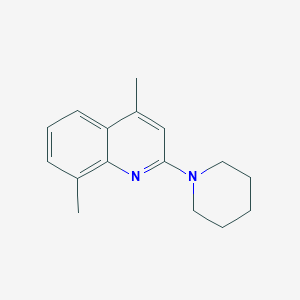

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone](/img/structure/B2971352.png)

![Methyl 4-amino-3-[2-(dimethylamino)ethylamino]benzoate](/img/structure/B2971356.png)

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2971358.png)